molecular formula C11H12FNO2 B12981214 2-(4-Fluoropyrrolidin-3-yl)benzoic acid

2-(4-Fluoropyrrolidin-3-yl)benzoic acid

Cat. No.: B12981214
M. Wt: 209.22 g/mol
InChI Key: HWOAEOVRBJLMPC-UHFFFAOYSA-N
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Description

2-(4-Fluoropyrrolidin-3-yl)benzoic acid is a fluorinated benzoic acid derivative characterized by a pyrrolidine ring substituted with a fluorine atom at the 4-position and attached to the benzoic acid moiety at the 3-position. Fluorination at the pyrrolidine ring may influence electronic and steric interactions, impacting receptor binding or metabolic stability .

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

2-(4-fluoropyrrolidin-3-yl)benzoic acid

InChI

InChI=1S/C11H12FNO2/c12-10-6-13-5-9(10)7-3-1-2-4-8(7)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)

InChI Key

HWOAEOVRBJLMPC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)F)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoropyrrolidin-3-yl)benzoic acid typically involves the introduction of a fluorine atom into the pyrrolidine ring, followed by the attachment of the benzoic acid moiety. One common method involves the fluorination of pyrrolidine derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The fluorinated pyrrolidine is then coupled with a benzoic acid derivative through a series of reactions, including nucleophilic substitution and esterification .

Industrial Production Methods

Industrial production of 2-(4-Fluoropyrrolidin-3-yl)benzoic acid may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of environmentally friendly solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoropyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluoropyrrolidin-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluoropyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets in biological systems. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its fluoropyrrolidine-benzoic acid hybrid. Key comparisons include:

Compound Name Substituent/Modification Key Features
2-(4-Methylbenzoyl)benzoic acid Methylbenzoyl group at position 2 Lower ΔGbinding values for T1R2/T1R3 receptors compared to saccharin .
3-(4-Fluoronaphthalen-1-yl)benzoic acid Fluoronaphthyl group at position 3 Commercial availability (BF-5232); fluorinated aromatic system enhances lipophilicity .
3-Fluoro-[1,1'-biphenyl]-2-carboxylic acid Biphenyl core with fluorine at position 3 Increased steric bulk; fluorine may modulate acidity and hydrogen bonding .
4-(Pyridin-3-yl)benzoic acid Pyridyl substituent at position 4 Basic pyridine nitrogen enhances solubility and metal-chelating capacity .

Key Observations :

  • Fluorine Position : Fluorine in pyrrolidine (target compound) vs. aromatic rings (e.g., 3-Fluoro-biphenyl) alters electronic effects. Pyrrolidine fluorination may reduce ring basicity while enhancing metabolic stability.
  • Substituent Bulk : Bulky groups (e.g., biphenyl in ) reduce conformational flexibility compared to the pyrrolidine ring, which may favor specific receptor interactions.
Receptor Binding and Pharmacological Potential
  • ΔGbinding Trends : shows that 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding (higher affinity) for T1R2/T1R3 receptors than saccharin. Fluorine’s electronegativity in the target compound could further enhance binding by polar interactions .
  • Patent Compounds: Complex benzoic acid derivatives in (e.g., EP00361365’s 4-[(2-mercaptomethyl-1-oxo-3-phenylpropyl)amino]benzoic acid) suggest therapeutic applications in enzyme inhibition or receptor modulation. The target compound’s pyrrolidine-fluorine motif may align with these drug-design strategies.
Physicochemical Properties
  • Acidity: Fluorine’s electron-withdrawing effect increases benzoic acid’s acidity (lower pKa) compared to non-fluorinated analogs, enhancing solubility in physiological conditions .
  • Lipophilicity : Fluorinated aromatic systems (e.g., BF-5232 in ) typically exhibit higher logP values, whereas the pyrrolidine ring may balance lipophilicity and aqueous solubility .

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